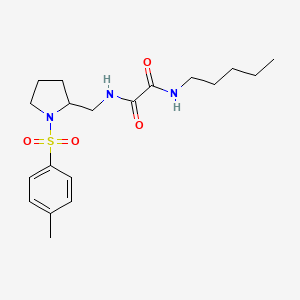

N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as PTMO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

The pyrrolidine ring has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide and evaluated their cytotoxicity against cancer cell lines. These studies aim to identify compounds with improved selectivity and efficacy in cancer treatment .

Anti-inflammatory Properties

Pyrrolidine-based compounds have shown promise as anti-inflammatory agents. Researchers have explored the effects of N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Such compounds may contribute to the development of novel anti-inflammatory drugs .

Antifibrotic Activity

Some pyrrolidine-containing molecules exhibit antifibrotic properties. For instance, derivatives of N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide have demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone. These compounds could be valuable in treating fibrotic diseases .

Neuroprotective Agents

The pyrrolidine ring’s structural features make it an attractive scaffold for designing neuroprotective agents. Researchers have explored N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives for their ability to enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

Enzyme Inhibitors

Pyrrolidine-based compounds often act as enzyme inhibitors. Investigations have focused on the inhibition of specific enzymes (e.g., kinases, proteases) by N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives. These inhibitors may have therapeutic applications in various diseases .

Drug Delivery Systems

The pyrrolidine ring’s stability and stereochemistry make it suitable for drug delivery systems. Researchers have functionalized N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives to enhance their solubility, bioavailability, and targeted delivery to specific tissues .

Antiviral Compounds

Explorations into pyrrolidine derivatives have revealed potential antiviral activity. Researchers have investigated N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide analogs for their ability to inhibit viral replication or entry. These compounds may contribute to antiviral drug development .

Metabolic Disorders

The pyrrolidine scaffold has been studied in the context of metabolic disorders such as diabetes and obesity. N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide derivatives may modulate metabolic pathways, making them potential candidates for managing these conditions .

Eigenschaften

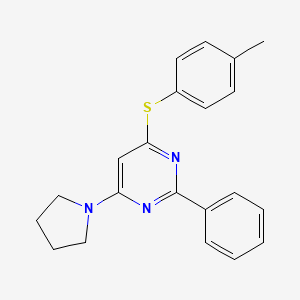

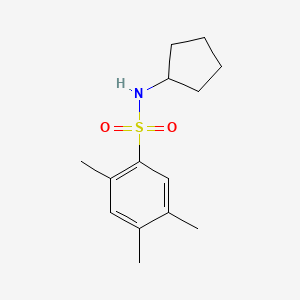

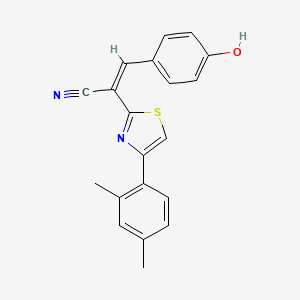

IUPAC Name |

N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-pentyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-3-4-5-12-20-18(23)19(24)21-14-16-7-6-13-22(16)27(25,26)17-10-8-15(2)9-11-17/h8-11,16H,3-7,12-14H2,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSUDUUAHHRDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-pentyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate](/img/structure/B2451232.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2451235.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2451236.png)

![1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2451240.png)

![methyl 2-{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2451242.png)

![1-methyl-9-(4-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2451248.png)